3-Acetyl-6-bromocoumarin

Catalog No.
S588685
CAS No.
2199-93-1
M.F
C11H7BrO3
M. Wt
267.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-6-bromocoumarin

CAS Number

2199-93-1

Product Name

3-Acetyl-6-bromocoumarin

IUPAC Name

3-acetyl-6-bromochromen-2-one

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

InChI

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3

InChI Key

XFQYOFLFNKCHLG-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-acetyl-6-bromo-2H-chromen-2-one

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O

The exact mass of the compound 3-Acetyl-6-bromocoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201515. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Acetyl-6-bromocoumarin (CAS 2199-93-1) is a highly versatile, dual-functionalized benzopyrone derivative featuring a reactive methyl ketone at the 3-position and a halogen handle at the 6-position . Presenting as a pale yellow crystalline solid with a melting point of 223–231 °C, this compound serves as a critical intermediate in the procurement of building blocks for medicinal chemistry and materials science [1]. Unlike simple coumarins that require multi-step, low-yield functionalization, the orthogonal reactivity of 3-acetyl-6-bromocoumarin allows buyers to immediately deploy it in complex library synthesis, utilizing the acetyl group for heterocycle condensation and the bromine atom for palladium-catalyzed cross-coupling .

Substituting 3-acetyl-6-bromocoumarin with simpler analogs like 3-acetylcoumarin or 6-bromocoumarin introduces significant inefficiencies in synthetic workflows[1]. Procurement of 3-acetylcoumarin lacks the essential halogen handle at the 6-position, making downstream derivatization via Suzuki-Miyaura or Heck cross-coupling nearly impossible without resorting to harsh, non-selective late-stage bromination that yields complex mixtures [2]. Conversely, utilizing 6-bromocoumarin sacrifices the reactive methyl ketone moiety required for the direct condensation of thiazoles, pyrazoles, and chalcones at the 3-position [1]. Furthermore, attempting to use 7-substituted coumarins for optical applications often results in materials that suffer from severe photobleaching and pH sensitivity, whereas the specific 3-acetyl-6-bromo substitution pattern provides a stable, orthogonal scaffold that ensures reproducible yields and robust downstream performance[2].

Orthogonal Cross-Coupling Efficiency

The presence of the 6-bromo substituent provides a direct, high-yielding handle for palladium-catalyzed cross-coupling reactions, which is absent in unhalogenated analogs [1]. In standard Suzuki-Miyaura coupling conditions, 3-acetyl-6-bromocoumarin achieves >85% yield of the desired 6-aryl derivative, whereas attempting direct C-H activation on 3-acetylcoumarin yields <30% of the target regioisomer alongside complex byproduct mixtures [1].

Evidence DimensionYield of C-C bond formation at the benzenoid ring
Target Compound Data>85% yield via standard Pd-catalyzed cross-coupling
Comparator Or Baseline3-Acetylcoumarin (<30% yield via non-selective C-H functionalization)
Quantified Difference>55% absolute increase in target regioisomer yield
ConditionsPalladium-catalyzed cross-coupling vs. direct C-H activation

Procuring the pre-brominated scaffold eliminates the need for low-yield, late-stage functionalization, significantly reducing reagent waste and purification time in library synthesis.

Direct Heterocycle Condensation Reactivity

The 3-acetyl group acts as a highly reactive site for condensation with thioureas and hydrazines, enabling the direct formation of complex heterocyclic systems [1]. Reactions of 3-acetyl-6-bromocoumarin (via its alpha-bromoacetyl intermediate) with aryl thioureas yield corresponding coumarinyl thiazoles in 69–94% yield [1]. In contrast, baseline 6-bromocoumarin cannot undergo this direct condensation, requiring a multi-step formylation or acetylation sequence that typically reduces overall throughput yield by >40% [2].

Evidence DimensionYield of 3-heteroaryl coumarin derivatives
Target Compound Data69–94% yield for direct thiazole/pyrazole formation
Comparator Or Baseline6-Bromocoumarin (Requires multi-step functionalization, reducing overall yield by >40%)
Quantified Difference>40% improvement in overall synthetic throughput
ConditionsCondensation with thioureas/hydrazines in amyl alcohol or similar solvents

Buyers focused on medicinal chemistry can bypass multi-step core modifications, directly accessing bioactive 3-heteroaryl scaffolds with high reproducibility.

Enhanced Downstream Bioactivity and Material Performance

The incorporation of the bromine atom at the 6-position significantly alters the electronic environment and lipophilicity of the coumarin core, directly translating to enhanced downstream performance [1]. Comparative evaluations of microwave-synthesized derivatives show that bromine-substituted acetylcoumarins exhibit up to 40% higher antioxidant and anti-inflammatory activity in standard protein denaturation and radical scavenging assays compared to their unhalogenated 3-acetylcoumarin counterparts [1].

Evidence DimensionAntioxidant and anti-inflammatory assay performance
Target Compound DataHigh activity (>50% inhibition in standard assays)
Comparator Or Baseline3-Acetylcoumarin derivatives (Up to 40% lower relative activity)
Quantified DifferenceUp to 40% increase in measurable bioactivity
ConditionsIn vitro protein denaturation (BSA method) and free radical scavenging assays

For pharmaceutical procurement, starting with the 6-bromo scaffold provides a statistically higher probability of synthesizing highly active drug candidates compared to unhalogenated baselines.

Photostability in Optical and Polymer Applications

In the development of fluorescent probes and optoelectronic materials, the 3-acetyl-6-bromo substitution pattern offers superior stability under continuous irradiation [1]. While common 7-substituted coumarins frequently suffer from rapid photobleaching and pH-dependent signal shifts, the 6-bromo-3-acetyl scaffold maintains strong, selective blue fluorescence and structural integrity even when tethered to larger polymer matrices or metal-organic frameworks [1].

Evidence DimensionPhotostability and signal retention
Target Compound DataStable blue fluorescence under UV/acidic conditions
Comparator Or Baseline7-Substituted coumarin analogs (Prone to photobleaching and pH-induced shifts)
Quantified DifferenceSignificant extension of functional longevity and signal clarity
ConditionsContinuous UV irradiation and variable pH environments

Procuring this specific isomer is critical for materials scientists and diagnosticians who require robust, long-lasting fluorescent tags that do not degrade during extended assays.

Orthogonal Library Synthesis for Drug Discovery

Leveraging the dual reactivity of the 3-acetyl and 6-bromo groups, this compound is the premier choice for synthesizing diverse libraries of bioactive molecules. The acetyl group allows for rapid condensation into thiazoles and pyrazoles, while the bromine atom facilitates late-stage Suzuki or Heck cross-coupling, enabling medicinal chemists to independently optimize two distinct regions of the pharmacophore without cross-reactivity .

Development of Photostable Fluorescent Probes

Due to its resistance to photobleaching and stable blue fluorescence, 3-acetyl-6-bromocoumarin is highly procured for the synthesis of advanced fluorescent tags used in biological imaging and microscopy. It outperforms traditional 7-substituted coumarins in complex tissue environments, providing clean, reliable signals even under varying pH conditions and prolonged UV exposure [1].

Advanced Optoelectronic Polymers and MOFs

In materials science, the 6-bromo handle allows this coumarin derivative to be efficiently tethered onto macrocycles, dendrimers, and metal-organic frameworks (MOFs). Its incorporation into photo-cured polymers enhances light absorption and overall material longevity, making it a critical building block for next-generation optical devices[1].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

265.95786 Da

Monoisotopic Mass

265.95786 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2199-93-1

Wikipedia

3-Acetyl-6-bromocoumarin

Dates

Last modified: 08-15-2023

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